molecular formula C18H13N3O5 B2617978 (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide CAS No. 476317-10-9

(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide

Katalognummer B2617978
CAS-Nummer: 476317-10-9
Molekulargewicht: 351.318
InChI-Schlüssel: ZRSFGMUTMBIUEV-RUDMXATFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide, also known as MI-77301, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. MI-77301 is a potent and selective inhibitor of the p53-MDM2 interaction, which is an important pathway for regulating cell growth and apoptosis.

Wirkmechanismus

(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is a potent and selective inhibitor of the p53-MDM2 interaction, which is an important pathway for regulating cell growth and apoptosis. The p53 tumor suppressor protein is a key regulator of the cell cycle and is mutated in many types of cancer. MDM2 is an E3 ubiquitin ligase that binds to p53 and targets it for degradation. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide binds to MDM2 and prevents its interaction with p53, leading to the stabilization and activation of p53. This results in the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been shown to have potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is its potent and selective inhibition of the p53-MDM2 interaction, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has also been shown to have potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further development as a therapeutic agent. However, one limitation of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the study of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential therapeutic applications in various types of cancer and other diseases, such as neurodegenerative diseases and viral infections. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. This includes evaluating its toxicity and efficacy in preclinical and clinical studies, as well as developing novel formulations and delivery methods to improve its bioavailability and targeting. Additionally, further studies are needed to understand the molecular mechanisms underlying the anti-tumor activity of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide and to identify potential biomarkers for patient selection and monitoring.

Synthesemethoden

The synthesis of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide involves a series of chemical reactions that start with 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid and 4-nitrophenyl acrylate. The reaction proceeds through a series of intermediates, including an amide intermediate, which is then converted to the final product through a series of purification steps. The synthesis of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been optimized to produce high yields and purity, which is essential for its use in scientific research.

Wissenschaftliche Forschungsanwendungen

(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been shown to have potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections.

Eigenschaften

IUPAC Name

(E)-N-(2-methyl-1,3-dioxoisoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c1-20-17(23)14-8-5-12(10-15(14)18(20)24)19-16(22)9-4-11-2-6-13(7-3-11)21(25)26/h2-10H,1H3,(H,19,22)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSFGMUTMBIUEV-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.